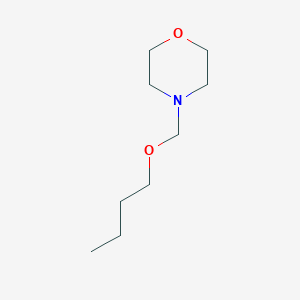

Morpholine, 4-(butoxymethyl)-

CAS No.: 5625-84-3

Cat. No.: VC19728834

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5625-84-3 |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 4-(butoxymethyl)morpholine |

| Standard InChI | InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3 |

| Standard InChI Key | APFXIUYBBXRHCO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCN1CCOCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Morpholine, 4-(butoxymethyl)-, retains the core morpholine structure—a six-membered ring containing one nitrogen and one oxygen atom in a 1,4-relationship . The butoxymethyl group (-CH2-O-C4H9) is bonded to the nitrogen atom, introducing steric bulk and altering electronic properties. The ether oxygen in the substituent enhances hydrogen-bonding capacity, while the butyl chain increases hydrophobicity.

Key structural features include:

-

Ring conformation: The morpholine ring adopts a chair-like conformation, minimizing torsional strain.

-

Substituent orientation: The butoxymethyl group projects axially, influencing intermolecular interactions .

Physical Properties

While experimental data for 4-(butoxymethyl)morpholine are scarce, inferences can be made from analogous compounds:

The extended alkyl chain in 4-(butoxymethyl)morpholine significantly reduces water solubility compared to unsubstituted morpholine, as evidenced by the higher predicted LogP value .

Synthesis and Reaction Chemistry

Nucleophilic Alkylation

A common method for N-alkylation of morpholine involves reacting morpholine with alkyl halides. For 4-(butoxymethyl)morpholine, this could involve:

-

Preparation of butoxymethyl chloride: Butanol is treated with formaldehyde and HCl gas to yield Cl-CH2-O-C4H9.

-

Alkylation reaction:

Bases like K2CO3 or Et3N are typically used to scavenge HCl .

Microwave-Assisted Synthesis

Modern techniques, as demonstrated in the synthesis of related morpholine derivatives, employ microwave irradiation to accelerate reactions :

-

Example protocol:

Reactivity Profile

The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity of the nitrogen compared to morpholine (pKa ≈ 8.4 vs. 7.3 for 4-methylmorpholine) . This influences its participation in:

-

Mannich reactions: Lower reactivity than unsubstituted morpholine due to steric hindrance.

-

Complexation with metals: The ether oxygen can coordinate to Lewis acids like Zn²⁺ or Al³⁺, enabling catalytic applications .

Applications in Industrial and Pharmaceutical Contexts

Corrosion Inhibition

Morpholine derivatives are widely used in steam cycle systems for pH control . The butoxymethyl variant may offer advantages:

-

Enhanced volatility matching: The longer alkyl chain could adjust volatility to better match high-temperature steam phases.

-

Film formation: Hydrophobic butyl groups may facilitate protective monolayer formation on metal surfaces.

Pharmaceutical Intermediates

Morpholine rings are prevalent in bioactive molecules. The substituent in 4-(butoxymethyl)morpholine could serve as:

-

A prodrug moiety: Enzymatic cleavage of the butoxymethyl group might enable controlled drug release.

-

Solubility modifier: Balancing lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .

Catalysis

In asymmetric synthesis, chiral morpholine derivatives act as ligands. The butoxymethyl group’s steric bulk could induce enantioselectivity in reactions like:

-

Aldol additions: Tested in model reactions with benzaldehyde and cyclohexanone .

-

Epoxidation: Potential use with oxone or peracid oxidants.

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Reactivity Trends

-

Basicity: Piperidine > Morpholine > 4-Methylmorpholine > 4-(Butoxymethyl)morpholine

-

Lipophilicity: 4-(Butoxymethyl)morpholine > 4-Methylmorpholine > Morpholine > Piperidine

Future Research Directions

-

Synthetic Optimization:

-

Develop continuous-flow processes to improve yield and purity.

-

Explore biocatalytic methods using lipases or transaminases.

-

-

Biological Screening:

-

Evaluate antimicrobial activity against Gram-positive/negative strains.

-

Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).

-

-

Material Science Applications:

-

Test as a phase-transfer catalyst in biphasic reactions.

-

Investigate use in ion-selective membranes for batteries.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume